![molecular formula C19H21N3OS B2437696 N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide CAS No. 1117813-41-8](/img/structure/B2437696.png)
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide, also known as ML277, is a small molecule inhibitor of the K_v7.1 potassium channel. It was first discovered in 2012 by a team of researchers from the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide binds to the pore region of the K_v7.1 potassium channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, this compound has also been shown to have effects on other physiological systems. For example, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its selectivity for the K_v7.1 potassium channel, which minimizes off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the K_v7.1 potassium channel. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels in general. Additionally, the therapeutic potential of this compound for other diseases, such as cancer and inflammation, warrants further investigation.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This compound is then reacted with 2-chloroquinoline to form N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)propanamide, which is subsequently converted to this compound through a series of reactions involving various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to be a potent and selective inhibitor of the K_v7.1 potassium channel, which is involved in the regulation of cardiac repolarization. As such, this compound has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias, such as long QT syndrome.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYBMKPAOIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.